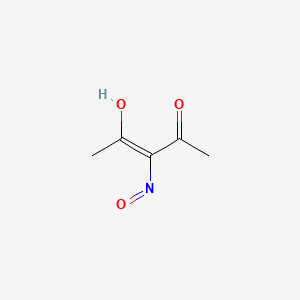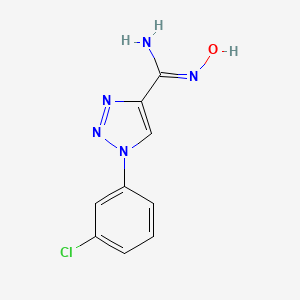
1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Descripción general
Descripción
The compound “1-(3-chlorophenyl)-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is substituted with a 3-chlorophenyl group and a carboximidamide group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a cyclization reaction . The 3-chlorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is known to participate in various chemical reactions . The presence of the chlorophenyl and carboximidamide groups could also influence its reactivity .Aplicaciones Científicas De Investigación
Pharmacological Properties
Triazole derivatives, including compounds similar to 1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide, have been found to possess valuable pharmacological properties. Specifically, they exhibit anti-convulsive activity, making them useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Molecular Rearrangements and Synthesis
Studies have shown that structural isomers of 1,2,3-triazoles, including those similar to the compound , are interconvertible when heated in specific solvents like dimethyl sulfoxide. This property is crucial for the synthesis of various triazole derivatives and their applications in medicinal chemistry (L'abbé et al., 1990).
Interaction with Biomacromolecules
Recent studies have demonstrated that triazole derivatives can interact with several biomacromolecules such as human serum albumin, bovine hemoglobin, human immunoglobulin, and DNA. These interactions, characterized by binding constants and thermodynamic parameters, suggest potential applications in drug design and development (Liu et al., 2020).
Antifungal and Antibacterial Activities
Some triazole derivatives have shown significant antifungal and antibacterial activities. For example, certain derivatives have been effective against Candida strains and possess antimicrobial and anthelmintic activities. This suggests potential applications in developing new antifungal and antibacterial agents (Lima-Neto et al., 2012; Naganagowda & Padmashali, 2010) (Naganagowda & Padmashali, 2010).
Antiproliferative Activity
Several novel triazole analogues have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds containing a 4-chlorophenyl moiety, similar to the subject compound, have shown promising results, indicating potential applications in cancer treatment (Ma et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-6-2-1-3-7(4-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIISGKQMSFVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



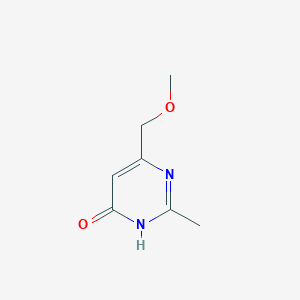
![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)
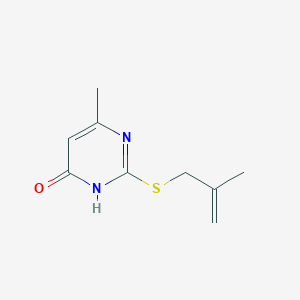
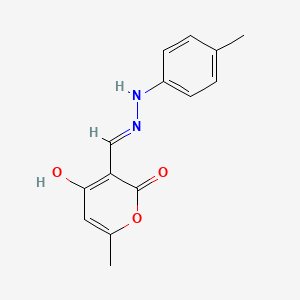
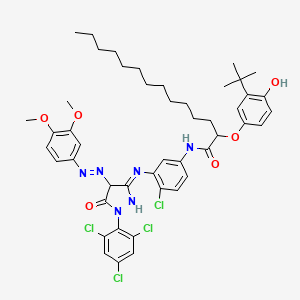
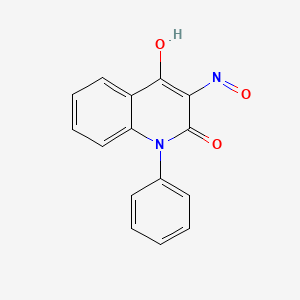
![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
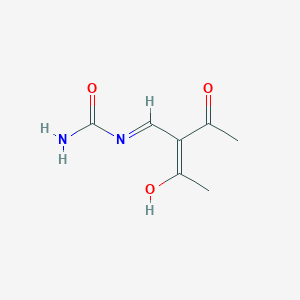


![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)
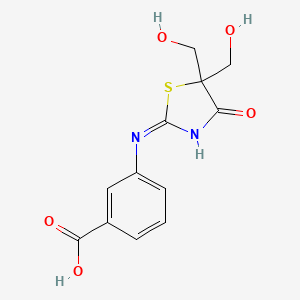
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
